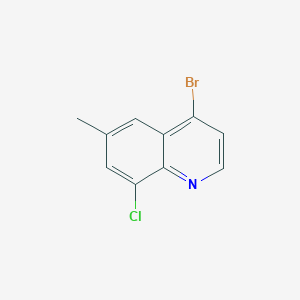

4-Bromo-8-chloro-6-methylquinoline

Description

4-Bromo-8-chloro-6-methylquinoline (C₁₀H₇BrClN, MW 256.53) is a halogenated quinoline derivative characterized by a bromine atom at position 4, a chlorine atom at position 8, and a methyl group at position 6. This substitution pattern confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The bromine and chlorine substituents enable selective cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the methyl group enhances stability and directs regioselectivity in subsequent functionalization steps .

Properties

IUPAC Name |

4-bromo-8-chloro-6-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-4-7-8(11)2-3-13-10(7)9(12)5-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLDXUOIKZPAHRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN=C2C(=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653692 | |

| Record name | 4-Bromo-8-chloro-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070879-43-4 | |

| Record name | 4-Bromo-8-chloro-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Bromo-8-chloro-6-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of 6-methylquinoline. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures and solvent conditions . Industrial production methods may involve large-scale batch reactions with optimized yields and purity levels .

Chemical Reactions Analysis

4-Bromo-8-chloro-6-methylquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Scientific Research Applications

4-Bromo-8-chloro-6-methylquinoline has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential antimicrobial and anticancer agents.

Materials Science: The compound is explored for its electronic properties and potential use in organic light-emitting diodes (OLEDs) and other electronic devices.

Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 4-Bromo-8-chloro-6-methylquinoline involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death . The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

- Reactivity Trends : Bromine at position 4 (target compound) favors Suzuki coupling over position 6 analogs due to reduced steric hindrance .

- Biological Activity : Methyl groups at position 6 enhance metabolic stability compared to position 2 or 8 analogs .

- Crystallography: Halogenated quinolines like 4-Bromo-8-methoxyquinoline exhibit planar structures with weak C–H⋯π interactions, influencing solubility .

Biological Activity

4-Bromo-8-chloro-6-methylquinoline is a derivative of quinoline, a compound class known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C10H7BrClN

Molecular Weight : Approximately 244.52 g/mol

Structural Features : The compound features a quinoline ring with bromine at the 4-position, chlorine at the 8-position, and a methyl group at the 6-position. This specific substitution pattern is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems. Notably, quinoline derivatives are known to inhibit critical enzymes such as bacterial DNA gyrase and topoisomerase IV, essential for DNA replication in bacteria, leading to cell death.

Enzyme Inhibition

- DNA Gyrase Inhibition : This enzyme is vital for supercoiling DNA during replication. Inhibition leads to disrupted DNA processes in bacteria.

- Topoisomerase IV Inhibition : Similar to gyrase, this enzyme facilitates the separation of replicated DNA strands. Inhibition can result in bacterial cell death.

Biological Activities

This compound exhibits several biological activities, including:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Anticancer Potential : Studies suggest it may inhibit cancer cell proliferation through similar mechanisms affecting DNA replication .

Comparative Analysis with Similar Compounds

The biological activities can be compared with other quinoline derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine at position 4, Chlorine at 8 | Strong antimicrobial and anticancer |

| Ethyl 4-bromoquinoline-3-carboxylate | Bromine at position 4 | Moderate antimicrobial |

| Ethyl 6-bromoquinoline-3-carboxylate | Bromine at position 6 | Lower reactivity |

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

- Antibacterial Efficacy : A study reported that derivatives of quinoline exhibited significant antibacterial activity against Pseudomonas aeruginosa and Klebsiella pneumonia with inhibition zones comparable to standard antibiotics .

- Anticancer Activity : Research indicated that this compound could inhibit the growth of various cancer cell lines, showing no cytotoxicity at certain concentrations (0–200 µM) against non-cancerous cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.